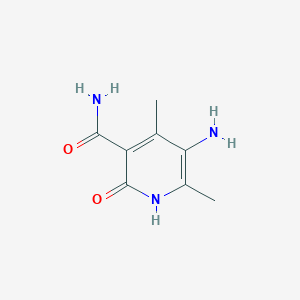

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Functional Group Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for substituted pyridine derivatives, resulting in the formal designation 5-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. Alternative nomenclature systems recognize this compound as 5-amino-2-hydroxy-4,6-dimethylnicotinamide, reflecting the tautomeric relationship between the keto and enol forms of the molecule. The structural analysis reveals five distinct functional groups distributed across the heterocyclic framework: a primary amino group (-NH2) at position 5, two methyl substituents (-CH3) at positions 4 and 6, a ketone carbonyl (C=O) at position 2, and a primary carboxamide (-CONH2) at position 3.

The functional group arrangement creates multiple sites for intermolecular interactions through hydrogen bonding mechanisms. The amino group at position 5 can function as both a hydrogen bond donor and acceptor, while the carboxamide moiety provides additional hydrogen bonding capabilities through both the carbonyl oxygen and the amide nitrogen. The ketone functionality at position 2 contributes to the electron-withdrawing character of the system, influencing the electronic distribution throughout the aromatic ring. The strategic positioning of these functional groups around the pyridine ring system creates a compound with enhanced reactivity potential and the ability to participate in various chemical transformations including nucleophilic substitutions, condensation reactions, and hydrogen bonding interactions.

The molecular architecture demonstrates characteristics typical of nitrogen-containing heterocycles, with the pyridine nitrogen providing additional Lewis base functionality. The presence of electron-donating methyl groups at positions 4 and 6 creates an electron-rich environment that can influence the reactivity patterns of adjacent functional groups. This combination of electron-donating and electron-withdrawing substituents results in a compound with balanced electronic properties suitable for diverse chemical applications.

Molecular Formula and Isomerism

The molecular formula C8H11N3O2 defines the elemental composition of 5-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, corresponding to a molecular weight of 181.19 atomic mass units. This formula indicates the presence of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, distributed across the heterocyclic framework and associated functional groups. The degree of unsaturation calculated from this molecular formula reveals four degrees of unsaturation, accounting for the aromatic pyridine ring system (four units) and the presence of two carbonyl functionalities.

The compound exhibits tautomeric isomerism, particularly involving the keto-enol equilibrium at position 2 of the pyridine ring. The predominant keto form features a carbonyl group at position 2, while the corresponding enol tautomer contains a hydroxyl group with a double bond shifted within the ring system. This tautomeric relationship is reflected in alternative nomenclature systems that describe the compound as either the 2-oxo form or the 2-hydroxy derivative. The equilibrium position between these tautomeric forms depends on environmental factors including solvent polarity, temperature, and the presence of hydrogen bonding partners.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| Chemical Abstracts Service Number | 1227465-83-9 |

| Molecular Formula Verification Code | MFCD16556142 |

| Degrees of Unsaturation | 4 |

Structural isomerism possibilities within this molecular formula include positional isomers where the functional groups occupy different positions on the pyridine ring. Related compounds sharing the same molecular formula include 2-amino-4,6-dimethylpyridine-3-carboxamide, which represents a positional isomer with the amino group relocated to position 2. The specific arrangement of substituents in 5-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide creates a unique three-dimensional structure that influences both chemical reactivity and physical properties compared to its structural isomers.

Crystallographic and Spectroscopic Characterization

The crystallographic analysis of 5-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide provides detailed insights into the three-dimensional molecular arrangement and intermolecular packing patterns. While specific crystallographic data for this exact compound was not directly available in the provided sources, related pyridine carboxamide structures demonstrate characteristic packing motifs involving hydrogen bonding networks. The solid-state structure typically exhibits intermolecular hydrogen bonds between the carboxamide groups of adjacent molecules, creating extended chain or sheet-like arrangements that contribute to the overall crystal stability.

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural characterization of this compound, providing detailed information about the chemical environment of individual atoms. The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the various functional groups: the amino protons appearing as a broad singlet in the region of 4-6 parts per million, the methyl protons displaying sharp singlets around 2-3 parts per million, and the carboxamide protons exhibiting characteristic patterns in the 5-7 parts per million range. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbons appearing in the characteristic downfield region around 160-180 parts per million.

| Spectroscopic Parameter | Expected Range |

|---|---|

| Amino Group Protons (1H Nuclear Magnetic Resonance) | 4-6 ppm |

| Methyl Group Protons (1H Nuclear Magnetic Resonance) | 2-3 ppm |

| Carboxamide Protons (1H Nuclear Magnetic Resonance) | 5-7 ppm |

| Carbonyl Carbons (13C Nuclear Magnetic Resonance) | 160-180 ppm |

| Aromatic Carbons (13C Nuclear Magnetic Resonance) | 110-160 ppm |

The International Chemical Identifier provides a standardized representation of the molecular structure: InChI=1S/C8H11N3O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h9H2,1-2H3,(H2,10,12)(H,11,13). This identifier encodes the connectivity and stereochemical information necessary for unambiguous structural identification. The corresponding International Chemical Identifier Key, NRWLIKUNUBFPJR-UHFFFAOYSA-N, serves as a shortened hash representation for database searching and computational applications.

X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and molecular geometry. The expected bond lengths for the pyridine ring system would fall within the typical range for aromatic carbon-carbon bonds (approximately 1.39 angstroms), while the carbon-nitrogen bonds would exhibit lengths characteristic of aromatic systems (approximately 1.34 angstroms). The carboxamide group would display the expected planar geometry with carbon-oxygen double bond character and partial double bond character in the carbon-nitrogen amide bond due to resonance effects.

Properties

IUPAC Name |

5-amino-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h9H2,1-2H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWLIKUNUBFPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186112 | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-83-9 | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Halogenation of 2-chloro-4-picoline

- Reaction: 2-chloro-4-picoline is chlorinated using N-chlorosuccinimide to yield 2-bromo-4-chloromethylpyridine.

- Conditions: The reaction typically occurs at controlled temperatures (0–80 °C, preferably 10–40 °C) in solvents such as toluene or mixed aromatic hydrocarbons.

- Duration: 1 to 48 hours, optimally 6 to 30 hours.

- Post-treatment: Extraction, washing with sodium thiosulfate, base, and saturated saline, solvent removal under reduced pressure, and drying.

Step 2: Nucleophilic Substitution with 2-mercaptonicotinic acid

- Reaction: 2-bromo-4-chloromethylpyridine reacts with 2-mercaptonicotinic acid in the presence of triethylamine.

- Solvent: Aromatic hydrocarbons or lower alcohols (e.g., toluene, n-butanol).

- Temperature: 0 to 80 °C, preferably 10 to 40 °C.

- Time: 1 to 48 hours, preferably 6 to 30 hours.

- Workup: Similar extraction and purification steps as Step 1.

Step 3: Amidation and Activation

- Reaction: Conversion of the substituted pyridinecarboxylic acid to an activated intermediate using N,N-diisopropylethylamine and O-(7-azabenzotriazol-1-yl) reagents.

- Solvent: Preferably ketones such as acetone.

- Temperature: 0 to 80 °C, optimally 15 to 60 °C.

- Time: 1 to 12 hours, preferably 2 to 6 hours.

- Purification: Extraction, washing, recrystallization, or reprecipitation.

Step 4: Halogenation to Final Compound

- Reaction: The activated intermediate is reacted with a halogenating agent (preferably chlorine-based such as oxalyl chloride or thionyl chloride) in a nitrile solvent (e.g., acetonitrile).

- Temperature: 0 to 100 °C, preferably 20 to 60 °C.

- Time: 10 minutes to 12 hours, optimally 1 to 6 hours.

- Isolation: Standard extraction, washing, solvent removal, drying, and purification.

Purification Techniques

After each synthetic step, the intermediate or final compounds are purified by:

- Extraction and washing using solvents, bases, acids, and saturated saline solutions.

- Removal of solvents under reduced pressure.

- Drying under vacuum.

- Additional purification by recrystallization or reprecipitation as necessary.

Research Findings and Optimization

- The reaction temperatures and times are optimized to balance yield and purity.

- Solvent choice critically influences reaction rates and product isolation.

- Use of triethylamine and O-(7-azabenzotriazol-1-yl) reagents enhances amidation efficiency.

- Halogenation with chlorinating agents in acetonitrile provides high selectivity for the desired halogenated intermediate.

- Post-reaction treatments such as washing with sodium thiosulfate help remove residual halogenating agents and byproducts.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Key Parameters |

|---|---|---|---|---|

| 1 | 2-chloro-4-picoline | N-chlorosuccinimide, toluene, 10–40 °C, 6–30 h | 2-bromo-4-chloromethylpyridine | Extraction, washing, drying |

| 2 | 2-bromo-4-chloromethylpyridine | 2-mercaptonicotinic acid, triethylamine, toluene, 10–40 °C, 6–30 h | 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid | Similar purification |

| 3 | Above intermediate | N,N-diisopropylethylamine, O-(7-azabenzotriazol-1-yl), acetone, 15–60 °C, 2–6 h | Activated amide intermediate | Extraction, recrystallization |

| 4 | Activated intermediate | Oxalyl chloride (or other chlorinating agents), acetonitrile, 20–60 °C, 1–6 h | 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Final purification |

Chemical Reactions Analysis

Functional Group Analysis

The compound contains the following reactive moieties:

-

Primary amino group (-NH₂) at position 5

-

Oxo group (=O) at position 2

-

Carboxamide group (-CONH₂) at position 3

-

Methyl substituents at positions 4 and 6

These groups suggest reactivity typical of pyridine derivatives and amides, with possible involvement in nucleophilic, electrophilic, and condensation reactions.

2.1. Amino Group Reactivity

The primary amino group may participate in:

-

Acylation : Reaction with acyl chlorides or anhydrides to form substituted amides.

Example:

-

Alkylation : Formation of secondary or tertiary amines via alkyl halides.

-

Diazotization : Potential for diazonium salt formation under acidic conditions, though steric hindrance from methyl groups may limit this.

2.2. Carboxamide Reactivity

-

Hydrolysis : Under acidic or basic conditions, the carboxamide may hydrolyze to a carboxylic acid.

Example (acidic):

-

Dehydration : Heating with agents like P₂O₅ could yield nitriles.

2.3. Oxo Group Reactivity

-

Tautomerism : The oxo group may exhibit keto-enol tautomerism, though stabilization by the aromatic pyridine ring likely limits this.

2.4. Methyl Substituent Reactivity

-

Oxidation : Methyl groups could oxidize to carboxyl groups under strong oxidizing agents (e.g., KMnO₄), though steric and electronic factors may hinder this.

Hypothetical Reaction Table

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Acylation | Acetic anhydride, base | 5-Acetamido-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide |

| Hydrolysis (acidic) | HCl, heat | 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid |

| Alkylation | Methyl iodide, DMF | 5-Methylamino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide |

Research Considerations

-

Synthetic Routes : The compound may be synthesized via cyclization of β-ketoamides or through modified Hantzsch pyridine synthesis .

-

Stability : The carboxamide group is prone to hydrolysis under extreme pH or temperature .

Experimental Data Gaps

No experimental data on specific reactions were found in the reviewed sources. Further studies should focus on:

-

Spectroscopic characterization (NMR, IR) of reaction products.

-

Kinetic studies to determine reaction rates and mechanisms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. A study published in Chemical and Pharmaceutical Bulletin highlighted the synthesis of novel polyfunctional pyridines, including 5-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. These compounds demonstrated promising activity against various cancer cell lines, suggesting their potential as anticancer agents .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated in several studies. The antioxidant activity is attributed to the presence of amino and carbonyl functional groups that can scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Recent investigations have also focused on the neuroprotective effects of pyridine derivatives. The compound has shown potential in protecting neuronal cells from oxidative damage and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticide Development

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been explored for its potential use in developing new pesticides. Its structural characteristics allow it to interact with biological targets in pests effectively. Research indicates that modifications to the pyridine structure can enhance insecticidal properties while reducing toxicity to non-target organisms .

Herbicide Properties

The compound's herbicidal activity has also been assessed. Studies have shown that certain derivatives can inhibit the growth of specific weed species without adversely affecting crop plants. This selective herbicidal action is essential for sustainable agricultural practices .

Material Science

Polymer Synthesis

In material science, 5-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been used as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanomaterials Development

The compound has been incorporated into nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of nanocarriers that can deliver therapeutic agents more effectively to targeted sites within the body .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Structural Difference : Replaces the carboxamide group (-CONH₂) with a carbonitrile (-CN).

- Discontinuation of this compound (as noted in CymitQuimica’s catalog) may reflect stability or synthetic challenges, suggesting the carboxamide variant is more viable for applications .

Carboxylic Acid Derivatives (e.g., 6a, 6b, 6c)

- Structural Difference : Hydrolysis of the carboxamide yields carboxylic acids (-COOH).

- Functional Impact: Increased polarity and acidity enhance water solubility but may limit membrane permeability. In cannabinoid receptor agonist studies, carboxylic acid derivatives exhibited altered binding affinities compared to carboxamide analogs, highlighting the role of the 3-position in receptor interaction .

Heterocyclic Core Modifications

5-Amino-4,6-dichloro-2-(propylthio)pyrimidine

- Structural Difference : Pyrimidine core (two nitrogen atoms) instead of pyridine (one nitrogen), with dichloro and propylthio substituents.

- Functional Impact :

Halogenated Analogs

5-Amino-4,6-dichloropyrimidine

- Structural Difference : Chlorine substituents instead of methyl groups.

- Physicochemical Properties :

Key Physicochemical Properties

- logP : The target compound’s carboxamide and methyl groups likely result in lower logP (~0.5–1.0) compared to dichloropyrimidine (logP = 1.366), enhancing aqueous solubility .

- Synthetic Accessibility : Cyclization and hydrolysis steps (as in Scheme 1 of ) are critical for pyridone derivatives. Carboxamide stability under reflux conditions makes it preferable to carbonitrile analogs, which face discontinuation due to synthetic hurdles .

Biological Activity

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and multiple functional groups that contribute to its pharmacological properties.

- Molecular Formula : C8H11N3O2

- Molecular Weight : 181.19 g/mol

- LogP : -0.45 (indicating hydrophilicity)

The biological activity of 5-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it was tested against human tumor cell lines and showed promising results with IC50 values in the low micromolar range .

- The compound's mechanism includes disruption of microtubule formation, leading to cell cycle arrest in the G2/M phase, which is crucial for effective mitosis .

- Cell Cycle Arrest :

Study 1: Antiproliferative Activity Against Tumor Cell Lines

A series of experiments were conducted to evaluate the antiproliferative activity of the compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.15 | Microtubule disruption |

| EA.hy926 | 0.04 | G2/M phase arrest |

| HT-29 | 0.5 | Centrosome de-clustering |

| MCF7 | >20 | No significant activity |

Study 2: In Vivo Anti-Angiogenic Effects

In vivo studies indicated that the compound also possesses anti-angiogenic properties. It was shown to reduce angiogenesis significantly in animal models, further supporting its potential as a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide to improve yield and purity?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate cyclization or condensation steps, as demonstrated in related dihydropyridinecarboxamide syntheses .

- Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C for 12–24 hours to balance reaction kinetics and side-product formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the compound .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve methyl, amino, and carbonyl signals. For example, methyl groups typically appear as singlets at δ 2.1–2.5 ppm .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretching at 1670–1700 cm⁻¹, NH bending at 3300–3500 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should initial pharmacological screening be designed for this compound?

- Methodological Answer :

- In Vitro Assays : Prioritize enzyme inhibition (e.g., kinases, proteases) or receptor-binding assays (e.g., GPCRs) based on structural analogs .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀/EC₅₀ values .

- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only treatments to validate assay conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., cell lines, incubation times) .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to rule out degradation or isomerization .

- Meta-Analysis : Compare data across publications to identify trends (e.g., activity dependence on substituent position) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., binding affinity to active sites) .

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental bioactivity data .

- Dynamic Simulations : Perform molecular dynamics (MD) to assess stability of ligand-protein complexes over 100+ ns trajectories .

Q. What advanced synthetic routes enable regioselective modifications of the pyridine core?

- Methodological Answer :

- Directed Ortho-Metalation : Use bulky directing groups (e.g., Boc-protected amines) to functionalize specific positions .

- Palladium Catalysis : Apply Suzuki-Miyaura couplings for aryl/heteroaryl introductions at the 4- or 6-position .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 24 hours) while maintaining regioselectivity .

Q. How can researchers design bioassays to evaluate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/Proteomics : Pair RNA-seq or mass spectrometry with treatment to identify pathway perturbations .

- CRISPR Knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- In Vivo Models : Use zebrafish or murine models to assess bioavailability and toxicity at 10–50 mg/kg doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.